molecular formula C14H21BO2 B595478 4-(trans-4-Ethylcyclohexyl)phenylboronic acid CAS No. 164220-57-9

4-(trans-4-Ethylcyclohexyl)phenylboronic acid

Cat. No. B595478
CAS RN: 164220-57-9
M. Wt: 232.13
InChI Key: QRCCELWUDZLZLP-UHFFFAOYSA-N
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Description

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a chemical compound with the CAS Number: 164220-57-9 and Linear Formula: C14H21BO2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3/t11-,12- . The molecular weight of this compound is 232.13 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Organic Synthesis Applications :

    • Phenylboronic acid compounds, including derivatives of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, are noted for their low toxicity, good thermal stability, and functional versatility in organic synthesis (Zhang Da, 2015).
    • A study on the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid highlighted its importance in organic chemistry, emphasizing its efficient synthesis and structural confirmation through NMR and IR spectroscopy (An Zhong-wei, 2006).
  • Catalysis :

    • Research on chiral amidomonophosphine-rhodium(I) catalysts demonstrated the effectiveness of arylboronic acids, including phenylboronic acid derivatives, in asymmetric 1,4-addition reactions. This showcases their role in the synthesis of complex organic compounds with high enantioselectivity and yield (M. Kuriyama & K. Tomioka, 2001).
  • Materials Science :

    • The development of cellulose/phenylboronic acid composite intelligent bio-hydrogels illustrates the responsive properties of phenylboronic acid derivatives in materials science. These composites exhibit glucose and pH-responsiveness, with potential applications in various fields (H. Peng et al., 2018).
  • Biomedical and Bio-Application :

    • Phenylboronic acid derivatives are utilized in the design and synthesis of supramolecular assemblies due to their ability to form hydrogen bonds, which is crucial in crystal structure formation (V. Pedireddi & N. Seethalekshmi, 2004).
    • Phenylboronic acid-decorated polymeric nanomaterials have shown promising applications in diagnostics and therapeutics, particularly due to their unique chemistry in forming reversible complexes with polyols (Tianyu Lan & Qianqian Guo, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the Signal Word "Warning" . Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium), and this complex then undergoes transmetalation . In this process, the organoboron compound transfers its organic group to the metal, forming a new metal-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction allows for the formation of complex organic structures by joining two carbon fragments . This has significant implications in organic synthesis, particularly in the pharmaceutical industry, where it can be used to construct complex drug molecules .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, including potential drug candidates .

Action Environment

The action of this compound is highly dependent on the reaction conditions . Factors such as temperature, solvent, and the presence of a suitable catalyst can significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

[4-(4-ethylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCELWUDZLZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675232
Record name [4-(4-Ethylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164220-57-9
Record name [4-(4-Ethylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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